7-Chloroquinoline-4-thiol

Description

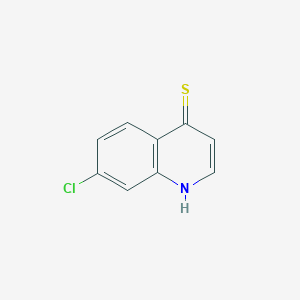

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-quinoline-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROUTHKFTJVYHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=CC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-chloroquinoline-4-thiol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloroquinoline-4-thiol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a pivotal intermediate in the development of novel therapeutic agents. The quinoline scaffold, particularly the 7-chloroquinoline core, is a well-established pharmacophore found in numerous antimalarial and anticancer drugs.[1][2] The introduction of a thiol group at the 4-position opens a gateway for diverse chemical modifications, enabling the synthesis of extensive compound libraries for drug discovery programs.[3][4] This document details a robust and field-proven synthetic protocol starting from the commercially available 4,7-dichloroquinoline. It further outlines a systematic characterization workflow to ensure the structural integrity and purity of the final product. The methodologies are explained with an emphasis on the underlying chemical principles and practical insights gained from laboratory experience.

The 7-chloro-4-aminoquinoline framework is central to the mechanism of action of widely used antimalarials like chloroquine.[2] These agents are understood to interfere with heme detoxification in the parasite's digestive vacuole.[1] Modifications to this core structure are a key strategy in overcoming drug resistance and expanding therapeutic applications.[2][5]

The 4-thiol derivative serves as a versatile synthon. The thiol group is a potent nucleophile, readily undergoing S-alkylation, S-acylation, or oxidation to sulfinyl and sulfonyl derivatives, thereby allowing for the introduction of a wide array of functional groups and pharmacophores.[3][6] This strategic functionalization is critical for tuning a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Synthesis of this compound

The synthesis of this compound is most reliably achieved via a nucleophilic aromatic substitution (SNAr) reaction on 4,7-dichloroquinoline. The electron-withdrawing nature of the quinoline nitrogen and the chloro-substituent at the 7-position activates the C4-position towards nucleophilic attack, making the displacement of the C4-chloride feasible.

While direct substitution with hydrosulfide salts is possible, a more controlled and common laboratory-scale method involves a two-step, one-pot reaction using thiourea. This classic approach forms a stable isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol. This method is favored as it avoids the direct handling of gaseous and odorous hydrogen sulfide.

Synthetic Pathway Overview

The chosen pathway proceeds as follows: 4,7-dichloroquinoline is first reacted with thiourea in a suitable polar solvent like ethanol to form the S-(7-chloroquinolin-4-yl)isothiouronium chloride intermediate. This salt is then hydrolyzed in situ or after isolation using a strong base, such as sodium hydroxide, to liberate the target thiol.

Detailed Experimental Protocol

Safety Note: This procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials:

-

4,7-Dichloroquinoline (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol, 200 proof

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Formation of the Isothiouronium Intermediate:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,7-dichloroquinoline (e.g., 5.0 g, 25.2 mmol) and thiourea (e.g., 2.3 g, 30.3 mmol).

-

Add ethanol (e.g., 100 mL).

-

Heat the mixture to reflux with vigorous stirring. The reactants will dissolve upon heating. A precipitate of the isothiouronium salt may form as the reaction progresses.

-

Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the 4,7-dichloroquinoline spot.

-

-

Hydrolysis to the Thiol:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Prepare a solution of sodium hydroxide (e.g., 5.0 g, 125 mmol) in deionized water (50 mL) and cool it in an ice bath.

-

Slowly add the cold NaOH solution to the reaction mixture with stirring. The isothiouronium salt will dissolve, and the solution will turn yellow.

-

Heat the mixture to reflux for an additional 1-2 hours to ensure complete hydrolysis.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Transfer the remaining aqueous solution to a beaker and cool in an ice bath.

-

Carefully acidify the solution to a pH of ~6-7 by the dropwise addition of concentrated HCl. This step is critical as it protonates the thiolate anion to precipitate the neutral thiol. Avoid making the solution strongly acidic.

-

The yellow solid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Wash the solid with a small amount of cold hexanes to remove any nonpolar impurities.

-

Dry the product under vacuum to yield crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure yellow solid.

-

Characterization and Quality Control

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Characterization Workflow

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for this compound (Molecular Formula: C₉H₆ClNS, Molecular Weight: 195.67 g/mol ).

| Technique | Parameter | Expected Result & Rationale |

| ¹H NMR | Chemical Shift (δ) | ~8.5-8.8 ppm (d, 1H): H2 proton, deshielded by adjacent nitrogen. ~8.0-8.2 ppm (d, 1H): H8 proton. ~7.8-8.0 ppm (d, 1H): H5 proton. ~7.5-7.7 ppm (dd, 1H): H6 proton. ~7.3-7.5 ppm (s, 1H): H3 proton. ~4.0-5.0 ppm (br s, 1H): Thiol (SH) proton; position is variable and may exchange with D₂O.[3][6] |

| ¹³C NMR | Chemical Shift (δ) | ~148-152 ppm: C4 (bearing thiol) and C8a. ~135-140 ppm: C7 (bearing Cl) and C2. ~125-130 ppm: C5, C6, and C4a. ~118-122 ppm: C8 and C3. The specific shifts confirm the quinoline carbon skeleton.[3] |

| Mass Spec. | m/z | [M+H]⁺ at 196.0: Confirms the molecular weight. A characteristic isotopic pattern with a peak at m/z 198.0 (approx. 1/3 the intensity of the m/z 196 peak) must be observed, confirming the presence of one chlorine atom. |

| IR Spec. | Wavenumber (cm⁻¹) | ~2550-2600 cm⁻¹ (weak): S-H stretch, characteristic of the thiol group. ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~1550-1620 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring. ~800-900 cm⁻¹: C-H out-of-plane bending. |

| Melting Point | Temperature (°C) | A sharp melting point range indicates high purity. Literature values should be consulted for comparison. |

| TLC | Rf Value | Rf value will be dependent on the eluent system (e.g., 3:7 Ethyl Acetate:Hexanes). A single spot indicates high purity. |

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of this compound, a high-value intermediate for pharmaceutical research. The described protocol, based on the reaction of 4,7-dichloroquinoline with thiourea, is robust and scalable for typical laboratory needs. The comprehensive characterization workflow ensures that researchers can confidently verify the structure and purity of their material before proceeding with downstream applications. The strategic availability of this thiol derivative empowers medicinal chemists to generate diverse molecular libraries, accelerating the discovery of next-generation quinoline-based therapeutics.

References

-

Galdino-Pitta, M. R., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. [Link]

-

ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library (a)... Retrieved from [Link]

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Oriental Journal of Chemistry, 13(2).

-

Frontiers in Chemistry. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

Galdino-Pitta, M. R., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. [Link]

-

ResearchGate. (n.d.). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. Retrieved from [Link]

-

ACS Publications. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. Retrieved from [Link]

-

MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. mdpi.com [mdpi.com]

7-chloroquinoline-4-thiol CAS number and molecular structure

An In-depth Technical Guide to 7-Chloroquinoline-4-thiol: A Core Scaffold for Drug Discovery

Abstract

This compound is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its quinoline core, functionalized with a reactive thiol group at the 4-position and a chlorine atom at the 7-position, makes it a versatile precursor for synthesizing a diverse range of derivatives. The 7-chloroquinoline scaffold is famously a component of the antimalarial drug Chloroquine, and its derivatives are extensively investigated for various therapeutic applications, most notably as anticancer agents.[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel antiproliferative compounds. Safety and handling protocols are also detailed for researchers and scientists.

Compound Identification and Physicochemical Properties

Proper identification is the first step in any scientific investigation. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 90225-19-7 | [4][5] |

| Molecular Formula | C₉H₆ClNS | [4][5] |

| Molecular Weight | 195.67 g/mol | [4][5] |

| Appearance | Solid (Typical) | [6] |

| Storage | 2 - 8 °C, under inert gas, light-sensitive |

Molecular Structure and Representation

The structure of this compound consists of a quinoline bicyclic system with a chlorine substituent at position 7 and a thiol (-SH) group at position 4. The presence of the thiol group allows for tautomerism, potentially existing in equilibrium with its thione form, 7-chloro-1H-quinoline-4-thione.

2D Structure:

Figure 1: 2D molecular structure of this compound.

Structural Representations:

-

InChI: InChI=1S/C9H6ClNS/c10-6-3-4-7-8(5-6)11-2-1-9(7)12/h1-5,12H (Derived from structure)

Synthesis and Reactivity

The primary synthetic route to this compound and its S-substituted derivatives involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at C7, allowing for selective substitution.

General Synthetic Workflow: The synthesis typically starts with 4,7-dichloroquinoline, a readily available commercial reagent. This precursor is reacted with a sulfur-based nucleophile to introduce the thiol functionality or a protected thio-group at the 4-position.

The thiol group is highly reactive and can undergo a variety of chemical transformations, making it an excellent handle for further molecular elaboration. Key reactions include:

-

Alkylation: Reaction with alkyl halides to form thioether derivatives.[1]

-

Oxidation: The sulfur atom can be oxidized to form sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives, which often exhibit distinct biological activities.[1][7]

-

Disulfide Formation: Oxidation can also lead to the formation of disulfide bridges.

Application in Drug Discovery: A Focus on Anticancer Agents

The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry.[3] While its historical fame comes from antimalarial drugs, recent research has focused on repurposing this core for oncology. Derivatives of this compound have emerged as a promising class of antiproliferative agents.[1][7]

Research has shown that modifying the 4-position with sulfur-containing side chains can lead to compounds with significant cytotoxic activity against various human cancer cell lines.[1] The mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death) and the inhibition of DNA and RNA synthesis in cancer cells.[1]

Exemplary Experimental Protocol: Synthesis of a [(7-Chloroquinolin-4-yl)thio]alkanol Derivative

This protocol is adapted from methodologies used for the synthesis of 7-chloro-(4-thioalkylquinoline) derivatives, which are direct products of reacting a thiol with 4,7-dichloroquinoline.[1]

Objective: To synthesize 2-[(7-chloroquinolin-4-yl)thio]ethanol via nucleophilic substitution.

Materials:

-

4,7-dichloroquinoline

-

2-Mercaptoethanol (a hydroxyalkylthiol)

-

Triethylamine (Et₃N)

-

Anhydrous Ethanol (EtOH)

-

Nitrogen (N₂) gas supply

-

Standard reflux apparatus with magnetic stirring

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline (1 equiv.).

-

Solvent Addition: Add anhydrous ethanol to dissolve the starting material.

-

Atmosphere Inerting: Purge the flask with dry nitrogen gas for 5-10 minutes to create an inert atmosphere. This is crucial to prevent oxidation of the thiol.

-

Reagent Addition: Add triethylamine (3 equiv.) to the solution, followed by the dropwise addition of 2-mercaptoethanol (1.2 equiv.). Triethylamine acts as a base to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (4,7-dichloroquinoline) is consumed. This may take several hours to days depending on the specific substrate.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue can be purified by silica gel column chromatography to isolate the desired 2-[(7-chloroquinolin-4-yl)thio]ethanol product.[1]

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from its close analog, 7-chloroquinolin-4-ol, provides a strong basis for handling precautions. Thiols are also known for their strong, unpleasant odors and potential as skin sensitizers.

-

Hazard Classification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8][9] It may also be harmful to aquatic life.

-

Precautionary Statements:

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] The compound is noted to be light-sensitive and should be stored under an inert gas.

Conclusion

This compound is a compound of significant interest to the scientific and drug development community. Its well-defined structure, accessible synthesis from 4,7-dichloroquinoline, and the high reactivity of its thiol group make it an invaluable intermediate. The demonstrated success of its derivatives as potent antiproliferative agents underscores the enduring importance of the 7-chloroquinoline scaffold in the ongoing search for new and effective therapeutics. Researchers working with this compound should adhere to strict safety protocols due to its potential irritant properties.

References

-

García-García, E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. [Link]

-

Various Authors. (n.d.). Synthesis of 7-chloroquinolinyl-4-. ResearchGate. [Link]

-

Desai, P. S., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. [Link]

-

PubChemLite. (n.d.). 7-chloro-4-methylquinoline-2-thiol (C10H8ClNS). PubChemLite. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem Compound Database. [Link]

-

García-García, E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. MDPI. [Link]

-

Arctom Scientific. (n.d.). CAS NO. 90225-19-7 | this compound. Arctom. [Link]

-

Scafile, D. F., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

-

de F. Alves, M. A., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]

-

El-Sayed, W. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 86-99-7 | Product Name : 7-Chloro-4-hydroxyquinoline. Pharmaffiliates. [Link]

-

Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

SpectraBase. (n.d.). 7-Chloro-4-hydrazinoquinoline. SpectraBase. [Link]

-

Siryk, A., et al. (n.d.). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Ukrainian Biochemical Journal. [Link]

-

El-Sayed, W. M. (n.d.). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). ResearchGate. [Link]

-

El-Shaaer, H. M., et al. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

Sources

- 1. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 90225-19-7|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 7-Chloroquinolin-4-ol | 86-99-7 [sigmaaldrich.com]

- 7. umtm.cz [umtm.cz]

- 8. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

The 7-Chloroquinoline Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-chloroquinoline scaffold is a privileged heterocyclic motif that has served as a cornerstone in medicinal chemistry for decades. Initially recognized for its profound antimalarial properties, exemplified by the enduring legacy of chloroquine, the therapeutic potential of this scaffold has expanded into a multitude of biological domains. This technical guide provides a comprehensive exploration of the diverse biological activities of 7-chloroquinoline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. We will traverse the landscape of their applications, from their foundational role in combating malaria to their emerging significance in oncology, virology, and the modulation of inflammatory responses. This document is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and guide future investigations into this remarkable pharmacophore.

The Enduring Legacy and Chemical Versatility of the 7-Chloroquinoline Core

The 7-chloroquinoline ring system, a fusion of a benzene and a pyridine ring with a chlorine atom at the 7th position, is a pharmacologically significant scaffold.[1] Its journey in medicine is inextricably linked to the development of synthetic antimalarials, with chloroquine being a prominent and historically crucial example.[1] The versatility of this core structure lies in its amenability to chemical modification, particularly at the 4-position, allowing for the introduction of various side chains that can significantly influence the compound's physicochemical properties, biological targets, and overall therapeutic profile.[1] This inherent adaptability has fueled the exploration of 7-chloroquinoline analogs for a wide spectrum of diseases beyond malaria, including cancer, viral infections, and inflammatory disorders.[1][2] The continued investigation into the structure-activity relationships (SAR) of these derivatives holds immense promise for the development of novel and more effective therapeutic agents.[3]

Antimalarial Activity: The Foundational Pillar

The most established biological activity of the 7-chloroquinoline scaffold is its potent action against the Plasmodium parasite, the causative agent of malaria.[1] Chloroquine and its analogs have been instrumental in the treatment and prophylaxis of this devastating disease.[1]

Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The primary antimalarial mechanism of 7-chloroquinoline compounds is the disruption of the parasite's heme detoxification pathway.[4] During its intra-erythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin, releasing toxic free heme.[4] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[4][5] 7-chloroquinoline derivatives, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[6] Here, they interfere with hemozoin formation by capping the growing crystal face, preventing further heme polymerization.[5][7] This leads to the accumulation of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.[4]

Caption: Mechanism of Antimalarial Action.

Experimental Protocol: SYBR Green I-Based Fluorescence Assay for Antimalarial Activity

This assay is a widely used method to determine the in vitro antimalarial activity of compounds by quantifying parasite DNA.[8]

Methodology:

-

Plate Preparation: Prepare 96-well plates with serial dilutions of the 7-chloroquinoline derivatives.

-

Parasite Culture: Add synchronized, ring-stage P. falciparum-infected erythrocytes to each well.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.[9]

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I fluorescent dye to each well.

-

Incubation (Dark): Incubate the plates in the dark to facilitate cell lysis and dye intercalation with parasite DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[9] The fluorescence signal is proportional to the amount of parasite DNA, indicating parasite growth.

Caption: SYBR Green I Assay Workflow.

Anticancer Activity: A New Frontier

The 7-chloroquinoline scaffold has emerged as a promising framework for the development of novel anticancer agents.[2] Derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, including those of leukemia, lung, colon, breast, and melanoma.[2][8]

Mechanisms of Action: Induction of Apoptosis and Autophagy Inhibition

The anticancer effects of 7-chloroquinoline derivatives are often multifactorial, primarily involving the induction of apoptosis (programmed cell death) and the inhibition of autophagy.[10][11]

-

Apoptosis Induction: These compounds can trigger both intrinsic and extrinsic apoptotic pathways.[12] This can involve the upregulation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspase cascades.[10][12]

-

Autophagy Inhibition: Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress. 7-chloroquinoline derivatives, similar to chloroquine, can inhibit the late stages of autophagy by preventing the fusion of autophagosomes with lysosomes.[10][11] This blockage leads to the accumulation of dysfunctional proteins and organelles, ultimately inducing cell death.[10]

Caption: Anticancer Mechanisms of 7-Chloroquinolines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various 7-chloroquinoline derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit cell growth by 50%).

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 9 | MCF-7 (Breast) | 34.61 | |

| Compound 9 | HCT-116 (Colon) | 21.41 | |

| Compound 9 | HeLa (Cervical) | 21.41 | |

| 7-chloroquinoline-benzimidazole hybrid 12d | CCRF-CEM (Leukemia) | 1.1 | [13] |

| MBHA/7-chloroquinoline hybrid 14 | MCF-7 (Breast) | 4.60 | [14] |

| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][15]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 7-chloroquinoline derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: MTT Cytotoxicity Assay Workflow.

Antiviral and Anti-inflammatory Potential

Beyond their roles in fighting parasites and cancer, 7-chloroquinoline derivatives have demonstrated promising antiviral and anti-inflammatory activities.

Antiviral Activity

Certain 7-chloroquinoline compounds exhibit broad-spectrum antiviral activity, particularly against enveloped viruses.[10] A key mechanism involves the impairment of viral entry and replication.[16] By increasing the pH of endosomes, these compounds can inhibit the pH-dependent fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm.[16][17]

A paulownin triazole-chloroquinoline derivative has shown potent activity against the Chikungunya virus (CHIKV) with a median effective concentration (EC50) of 9.05 µM.[18][19] This derivative was found to significantly reduce CHIKV replication without exhibiting cytotoxicity in Vero cells.[18][19]

Anti-inflammatory Activity

The anti-inflammatory properties of the 7-chloroquinoline scaffold are gaining significant attention.[20] One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21][22] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[22][23] By suppressing the activation of NF-κB, 7-chloroquinoline derivatives can effectively dampen the inflammatory response.[21] Some derivatives also show an affinity for cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[20]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scielo.br [scielo.br]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. iddo.org [iddo.org]

- 9. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. inotiv.com [inotiv.com]

- 21. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 7-Chloroquinoline-4-thiol

Foreword: The Analytical Imperative for a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the 7-chloroquinoline scaffold is a cornerstone. It forms the backbone of numerous therapeutic agents, most notably in the realm of antimalarials and, more recently, as a versatile platform for anticancer drug design.[1] The introduction of a thiol group at the 4-position creates 7-chloroquinoline-4-thiol, a key intermediate ripe for further functionalization via its reactive sulfur moiety.[1] However, this seemingly simple molecule presents a crucial analytical challenge that underpins all subsequent synthetic and biological work: tautomerism. A robust and unambiguous structural confirmation is not merely academic; it is a prerequisite for reproducible research and development. This guide provides an in-depth, field-proven methodology for the comprehensive spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to deliver a self-validating structural proof.

The Central Question: Thiol vs. Thione Tautomerism

The primary analytical hurdle is the prototropic tautomerism inherent to the 4-mercaptoquinoline system. The molecule can exist in a dynamic equilibrium between the aromatic thiol form (A) and the quinolone-like thione form (B). For analogous heterocyclic systems, such as cinnoline-4-thiol, extensive NMR studies have demonstrated that the thione form is overwhelmingly predominant in polar aprotic solvents like dimethyl sulfoxide (DMSO).[2][3] This insight forms our guiding hypothesis: we expect this compound to exist primarily as 7-chloroquinoline-4(1H)-thione . Our analytical strategy is designed to prove this hypothesis by seeking definitive spectroscopic evidence for the structural features of form B.

Caption: Tautomeric equilibrium of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR is the first line of inquiry, providing a detailed map of the proton environments and their connectivity. The analysis hinges on identifying signals for the quinoline ring protons and, critically, the labile N-H proton of the thione tautomer.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity stabilizes the thione tautomer, and its ability to form hydrogen bonds with the N-H proton helps in observing this otherwise potentially broad signal.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to δ 2.50 ppm.

Interpretation of the ¹H NMR Spectrum (in DMSO-d₆)

The spectrum is expected to show distinct signals corresponding to the five aromatic protons and one N-H proton of the thione tautomer.

Caption: Proton numbering for ¹H NMR assignment.

-

N-H Proton (Thione Marker): A broad singlet is expected at a significantly downfield chemical shift, typically in the range of δ 13.0-14.0 ppm . This signal is a hallmark of the N-H proton in a thioamide or thione system and is one of the strongest pieces of evidence against the thiol form, which would show a much more upfield S-H signal (typically δ 3-5 ppm).

-

H-2 and H-8 Protons: These protons are adjacent to the heterocyclic nitrogen and are thus deshielded. They are expected to appear as doublets in the downfield region. H-8 (doublet, J ≈ 9.0 Hz) is often found around δ 8.5-8.7 ppm , while H-2 (doublet, J ≈ 7.0 Hz) appears slightly more upfield, around δ 8.3-8.5 ppm .

-

H-5 Proton: This proton is deshielded by the anisotropic effect of the fused ring system and the C=S group. It typically appears as a doublet around δ 8.0-8.2 ppm with a large coupling constant (J ≈ 9.0 Hz) due to coupling with H-6.

-

H-6 Proton: This proton is coupled to both H-5 and H-8. It will appear as a doublet of doublets (dd) around δ 7.7-7.9 ppm .

-

H-3 Proton: This proton is adjacent to the C=S group and is coupled to H-2. It is expected to resonate as a doublet (J ≈ 7.0 Hz) in the region of δ 7.5-7.7 ppm .

¹³C NMR Spectroscopy: The Definitive Tautomer Signature

While ¹H NMR provides strong evidence, ¹³C NMR delivers the definitive, unambiguous proof of the thione tautomer through the chemical shift of the C4 carbon.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire on the same spectrometer, switching to the carbon channel.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse acquisition (e.g., zgpg30).

-

Spectral Width: Approximately 220-250 ppm, centered around 100 ppm.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

Interpretation of the ¹³C NMR Spectrum

The key to the analysis is the C4 signal.

-

C4 (Thiocarbonyl Carbon): This is the most critical signal for tautomer identification. In the thione form, the C4 carbon is a thiocarbonyl (C=S) carbon. It will appear at a very downfield chemical shift, typically δ > 175 ppm . In contrast, a C4-SH carbon of the thiol form would resonate in the aromatic region, likely around δ 130-145 ppm. The observation of a signal in the δ 175-190 ppm range is conclusive evidence for the predominance of the thione tautomer.[2]

-

Other Aromatic Carbons: The remaining eight carbon signals will appear in the aromatic region (δ 115-150 ppm ). The C7 carbon, bonded to chlorine, and the quaternary carbons C4a, C8a, and C2 will have distinct chemical shifts that can be assigned with the aid of 2D NMR techniques (HSQC, HMBC) if required for full characterization.

Infrared (IR) Spectroscopy: Corroborating Vibrational Evidence

IR spectroscopy provides complementary, corroborating evidence by identifying key functional group vibrations that are unique to the thione tautomer.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard FTIR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: The instrument software will automatically perform the Fourier transform and display the spectrum in terms of transmittance or absorbance.

Interpretation of the IR Spectrum

The presence or absence of specific stretching frequencies provides the diagnostic information.

-

Absence of S-H Stretch: The most telling feature is the absence of a weak absorption band in the 2550-2600 cm⁻¹ region, which is characteristic of an S-H stretch. Its absence argues strongly against the presence of a significant population of the thiol tautomer.

-

Presence of N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is expected, corresponding to the N-H stretching vibration of the thione form. This band is often broadened due to hydrogen bonding in the solid state.

-

Thioamide Bands (including C=S stretch): The C=S stretching vibration is complex and often coupled with other vibrations. It typically contributes to absorptions in the "thioamide band" region, with a notable contribution often found between 1100-1250 cm⁻¹ .[4]

-

Aromatic Vibrations:

-

Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ).[4]

-

C=C and C=N Ring Stretching: Strong to medium intensity bands will be present in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system.

-

C-Cl Stretch: A moderate to strong band is expected in the lower frequency region, typically around 700-800 cm⁻¹ .

-

Data Synthesis and Conclusion

The power of this analytical workflow lies in its self-validating nature. Each technique provides a piece of the puzzle, and together they form an unassailable structural proof.

| Spectroscopic Method | Key Feature to Observe | Expected Result for Thione Form | Implication |

| ¹H NMR | Labile Proton Signal | Broad singlet, δ 13.0-14.0 ppm | Confirms N-H proton, not S-H |

| ¹³C NMR | Chemical Shift of C4 | Signal at δ > 175 ppm | Definitive proof of C=S bond |

| IR Spectroscopy | S-H and N-H Stretching | Absence of ~2550 cm⁻¹ band; Presence of broad ~3200 cm⁻¹ band | Corroborates N-H and absence of S-H |

By systematically applying these spectroscopic methods, a researcher can confidently confirm that this compound exists predominantly in its 7-chloroquinoline-4(1H)-thione tautomeric form. This foundational knowledge is critical for predicting its reactivity, understanding its biological interactions, and ensuring the integrity of any subsequent drug development program built upon this versatile chemical scaffold.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2011). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 16(8), 6928-6954. Available from: [Link]

-

Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Heterocycles, 75(1), 77-86. Available from: [Link]

-

Holzer, W., Eller, G. A., & Schönberger, S. (2007). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Available from: [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. Available from: [Link]

-

Knochel, P., & Baxendale, I. R. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14336-14349. Available from: [Link]

Sources

Methodological & Application

Synthesis of 7-Chloro-(4-thioalkylquinoline) Derivatives: An Application and Protocol Guide

Abstract

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4][5] This guide provides a detailed, step-by-step protocol for the synthesis of 7-chloro-(4-thioalkylquinoline) derivatives, a class of compounds showing promise in anticancer research.[6] The synthesis is centered on the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with functionalized alkylthiols. We will delve into the rationale behind the chosen synthetic strategy, explain the underlying reaction mechanisms, and provide protocols for subsequent derivatization, including esterification and oxidation, to generate a diverse library of compounds for drug discovery and development.

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in drug discovery.[2] The introduction of a chlorine atom at the 7-position and a versatile handle at the 4-position has historically led to highly successful drugs, most notably the antimalarial chloroquine.[1] Researchers continue to explore this scaffold, modifying the C-4 substituent to modulate pharmacological activity and discover new therapeutic applications.[7][8] The introduction of a thioalkyl linker at the C-4 position offers a flexible vector for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). The subsequent oxidation of the sulfur atom to sulfinyl and sulfonyl derivatives further expands the chemical space, influencing properties such as polarity, hydrogen bonding capability, and metabolic stability.[9]

Overall Synthetic Strategy

The synthesis of 7-chloro-(4-thioalkylquinoline) derivatives is a multi-step process that begins with the commercially available or readily synthesized 4,7-dichloroquinoline. The core of the synthesis is the regioselective displacement of the C4-chlorine atom via a nucleophilic aromatic substitution (SNAr) reaction with an appropriate hydroxyalkylthiol. The resulting alcohol intermediate can then be subjected to further modifications, such as esterification or oxidation, to yield the final target compounds.

Caption: Overall workflow for the synthesis of 7-chloro-(4-thioalkylquinoline) derivatives.

Detailed Synthesis Protocols

PART 1: Synthesis of the Key Precursor: 4,7-Dichloroquinoline

The starting material for this synthetic sequence is 4,7-dichloroquinoline. While commercially available, it can also be efficiently synthesized from 7-chloro-4-hydroxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][10]

Protocol 1: Synthesis of 4,7-Dichloroquinoline (2)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-chloro-4-hydroxyquinoline (1) (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask.

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralization: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude 4,7-dichloroquinoline can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to afford the product as a white to pale yellow solid.[2]

| Reagent/Solvent | Molar Eq. | Purpose | Typical Yield |

| 7-Chloro-4-hydroxyquinoline | 1.0 | Starting Material | \multirow{2}{*}{>85%[2]} |

| Phosphorus oxychloride (POCl₃) | 3.0 - 5.0 | Chlorinating Agent |

PART 2: Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This step involves the key bond formation, where the C4-Cl bond is displaced by a sulfur nucleophile. The presence of the electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position for nucleophilic attack.[9][8]

Protocol 2: Synthesis of [(7-Chloroquinolin-4-yl)thio]alcohols (3a, 3b)

This protocol is adapted from Gutiérrez, J.E., et al. (2022).[9][11]

-

Reaction Setup: To a solution of 4,7-dichloroquinoline (2) (1 equivalent) in dry ethanol in a round-bottom flask, add triethylamine (Et₃N) (3 equivalents).

-

Nucleophile Addition: Add the appropriate hydroxyalkylthiol, such as 2-mercaptoethanol or 3-mercaptopropan-1-ol (1.2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) under a nitrogen atmosphere for an extended period, typically 3-5 days. Monitor the reaction progress by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. If necessary, the product can be further purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Eq. | Purpose | Typical Yield |

| 4,7-Dichloroquinoline (2) | 1.0 | Electrophile | \multirow{4}{*}{52-65%[9][11]} |

| Hydroxyalkylthiol | 1.2 | Nucleophile | |

| Triethylamine (Et₃N) | 3.0 | Base | |

| Dry Ethanol (EtOH) | - | Solvent |

Causality & Experimental Choice:

-

Triethylamine (Et₃N): A non-nucleophilic organic base is used to neutralize the HCl that is formed during the reaction. This prevents the protonation of the quinoline nitrogen, which would deactivate the ring towards nucleophilic attack, and also deprotonates the thiol to generate the more potent thiolate nucleophile.

-

Ethanol as Solvent & Reflux: Ethanol is a suitable polar protic solvent that can dissolve the reactants. Heating to reflux provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

-

Nitrogen Atmosphere: Prevents the potential oxidation of the thiol nucleophile at elevated temperatures.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

Caption: Mechanism of the SNAr reaction at the C4 position of 7-chloroquinoline.

The first step, the addition of the thiolate nucleophile to the electron-deficient C4 carbon, is the rate-determining step as it temporarily disrupts the aromaticity of the ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][12] The negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. In the second, faster step, the chloride leaving group is eliminated, restoring the aromaticity of the quinoline ring to yield the final product.[9]

PART 3: Optional Derivatization of Thioalkyl Intermediates

The [(7-chloroquinolin-4-yl)thio]alcohol intermediates are versatile platforms for creating a library of derivatives.

Protocol 3: Steglich Esterification of the Hydroxyl Group

To introduce diversity, the terminal hydroxyl group can be esterified with various carboxylic acids using a mild and efficient coupling method like the Steglich esterification.[3][13][14]

-

Reaction Setup: Dissolve the [(7-chloroquinolin-4-yl)thio]alcohol (3a or 3b) (1 equivalent), the desired benzoic acid derivative (1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in dichloromethane (CH₂Cl₂) at room temperature.

-

Coupling Agent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 equivalents) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 24 hours.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.

| Reagent/Solvent | Molar Eq. | Purpose | Typical Yield |

| Thioalkyl alcohol (3) | 1.0 | Substrate | \multirow{5}{*}{58-99%[9][11]} |

| Substituted Benzoic Acid | 1.2 | Acyl Source | |

| EDCI | 1.5 | Coupling Agent | |

| DMAP | 0.1 | Catalyst | |

| Dichloromethane (CH₂Cl₂) | - | Solvent |

Mechanism Insight: Steglich Esterification The Steglich esterification avoids harsh acidic conditions. EDCI (a carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a reactive acyl-pyridinium species. The alcohol then attacks this "active ester" to form the final product, regenerating the DMAP catalyst.[14][15]

Protocol 4: Oxidation of the Sulfide Linker

The sulfide can be selectively oxidized to the corresponding sulfoxide (sulfinyl) or sulfone (sulfonyl) derivative using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[5][9] The degree of oxidation is controlled by the stoichiometry of the oxidant and the reaction time.

-

Reaction Setup: Dissolve the sulfide derivative (e.g., ester from Protocol 3) (1 equivalent) in dichloromethane (CH₂Cl₂).

-

Oxidant Addition:

-

For Sulfoxide: Slowly add m-CPBA (1.2 equivalents) at room temperature and stir for a short duration (e.g., 10-30 minutes).

-

For Sulfone: Slowly add m-CPBA (2.5 equivalents) at room temperature and stir for a longer duration (e.g., 8-15 hours).

-

-

Monitoring: Monitor the reaction closely by TLC to ensure the desired level of oxidation is achieved without over-oxidation.

-

Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

| Oxidation Level | m-CPBA (Molar Eq.) | Reaction Time |

| Sulfoxide | 1.2 | 10 - 30 min |

| Sulfone | 2.5 | 8 - 15 h |

Causality & Experimental Choice:

-

m-CPBA: A reliable and relatively selective oxidizing agent that is easy to handle. It readily converts sulfides to sulfoxides and, with excess reagent and longer reaction times, to sulfones.[16][17]

-

Stoichiometry Control: The key to selective oxidation is controlling the amount of m-CPBA used. A slight excess is used for the sulfoxide to ensure full conversion of the starting material, while a larger excess is required to drive the reaction to the fully oxidized sulfone.[9]

Conclusion

This guide outlines a robust and versatile synthetic route to 7-chloro-(4-thioalkylquinoline) derivatives. The core SNAr reaction provides a reliable method for installing the key thioether linkage, while subsequent esterification and oxidation protocols allow for extensive diversification of the lead scaffold. These detailed, field-tested procedures provide researchers, scientists, and drug development professionals with the necessary tools to synthesize and explore this promising class of compounds for therapeutic applications.

References

-

Bhatt, P., & Verma, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18885-18906. [Link]

-

Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 15, 2026, from [Link]

-

PubMed Central (PMC). (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

-

Sneddon, H. F., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

-

de Souza, M. V. N., et al. (2009). Synthesis and in vitro antitubercular activity of a series of quinoline derivatives. Bioorganic & Medicinal Chemistry, 17(4), 1474-1480. [Link]

-

PubMed. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved January 15, 2026, from [Link]

-

Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 22. [Link]

-

Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Medicinal Chemistry, 14(1), 1-20. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 15, 2026, from [Link]

-

Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved January 15, 2026, from [Link]

-

LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved January 15, 2026, from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Oxidation of sulfides to sulfoxides and sulfones. Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Steglich esterification - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Steglich Esterification [organic-chemistry.org]

- 16. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 17. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

Application Notes & Protocols: Investigating 7-Chloroquinoline-4-thiol as a Novel Scaffold in Anticancer Drug Discovery

Introduction: The Rationale for Exploring 7-Chloroquinoline-4-thiol

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its rigid, planar, and aromatic nature allows for effective interactions with various biological targets, including DNA and key enzymes involved in cell proliferation.[4] Numerous quinoline derivatives have been successfully developed as anticancer agents, functioning through mechanisms like DNA intercalation, inhibition of topoisomerase, and modulation of critical signaling kinases.[2][5][6]

The introduction of a chlorine atom at the 7-position of the quinoline ring is a well-established strategy for enhancing biological potency, as seen in the renowned antimalarial drug chloroquine, which is now also being investigated for its anticancer properties.[7] This substitution can alter the electronic properties and binding affinities of the molecule.

This guide focuses on a novel, underexplored derivative: This compound . The incorporation of a thiol (-SH) group at the 4-position introduces a reactive and versatile functional handle. Thiol-containing molecules are known to interact with biological systems through various mechanisms, including covalent bonding with protein targets and participation in redox modulation. We hypothesize that the unique combination of the 7-chloroquinoline core with a 4-thiol moiety presents a promising scaffold for the development of a new class of anticancer agents with potentially novel mechanisms of action.

These application notes provide a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanism of action studies for this compound and its derivatives, designed for researchers in oncology and drug discovery.

Synthesis and Characterization

The logical starting point for synthesizing the target scaffold is 4,7-dichloroquinoline, a readily available commercial reagent. The primary strategy involves a nucleophilic aromatic substitution at the C4 position, which is more activated than the C7 position.

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes sodium hydrosulfide (NaSH) as a direct and efficient source of the thiol group. The reaction is performed in a polar aprotic solvent like DMF to facilitate the dissolution of reactants and promote the nucleophilic substitution reaction. Heating is necessary to overcome the activation energy of the substitution on the heterocyclic ring.

Materials:

-

4,7-dichloroquinoline

-

Sodium hydrosulfide (NaSH), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Deionized water

-

Ethyl acetate

-

Brine solution (saturated NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4,7-dichloroquinoline (1.0 eq) in anhydrous DMF.

-

Nucleophile Addition: To the stirred solution, add anhydrous sodium hydrosulfide (1.2 eq) portion-wise at room temperature. Caution: NaSH is hygroscopic and can release H₂S gas upon contact with acid.

-

Reaction: Heat the reaction mixture to 80-90°C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water.

-

Acidification: Acidify the aqueous solution to pH ~5-6 with 1M HCl. This step protonates the thiolate to form the desired thiol, which may precipitate.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine solution to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Synthetic and derivatization workflow for this compound.

In Vitro Evaluation of Anticancer Activity

A tiered screening approach is recommended. Initial evaluation should involve a broad cytotoxicity screen against a panel of human cancer cell lines to identify sensitive lines and determine the compound's potency (IC₅₀).

Protocol 2: Cell Culture and Maintenance

Causality: Maintaining healthy, exponentially growing cell cultures is critical for reproducible and reliable assay results. The use of appropriate media and supplements ensures optimal cell health, while regular passaging prevents artifacts from over-confluence.

Procedure:

-

Cell Lines: Utilize a diverse panel of cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), A549 (lung), and HL-60 (leukemia), to assess the breadth of activity.[8]

-

Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

-

Incubation: Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[8]

-

Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the logarithmic growth phase.

Protocol 3: Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.[9] This provides a quantitative measure of how the test compound affects cell proliferation and survival, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in the culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Drug Treatment: Treat cells with increasing concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[8][9]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data

Summarizing quantitative results in a table allows for clear comparison across different cell lines and against a standard chemotherapeutic agent.

| Compound | Cell Line (Tissue of Origin) | IC₅₀ (µM) ± SD |

| This compound | MCF-7 (Breast Adenocarcinoma) | [Experimental Value] |

| HCT-116 (Colon Carcinoma) | [Experimental Value] | |

| A549 (Lung Carcinoma) | [Experimental Value] | |

| HL-60 (Promyelocytic Leukemia) | [Experimental Value] | |

| Doxorubicin (Control) | MCF-7 (Breast Adenocarcinoma) | 0.8 ± 0.1 |

| HCT-116 (Colon Carcinoma) | 0.5 ± 0.09 | |

| A549 (Lung Carcinoma) | 1.2 ± 0.2 | |

| HL-60 (Promyelocytic Leukemia) | 0.5 ± 0.08 | |

| Note: Data are for illustrative purposes. SD = Standard Deviation.[8] |

Elucidating the Mechanism of Action (MoA)

Based on the known activities of quinoline derivatives, initial MoA studies should focus on apoptosis induction and cell cycle disruption, two common endpoints for anticancer drugs.[11][12]

Caption: Experimental workflow for in vitro testing and MoA elucidation.

Protocol 4: Apoptosis Detection via Annexin V/PI Staining

Causality: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Protocol 5: Cell Cycle Analysis

Causality: Many anticancer agents exert their effects by halting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from replicating. Staining DNA with PI allows for the quantification of cells in each phase based on their DNA content, revealing any drug-induced cell cycle arrest.[11][12]

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours.

-

Harvesting: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. Model the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This guide outlines a systematic approach to validate This compound as a novel scaffold for anticancer drug discovery. The provided protocols for synthesis, cytotoxicity screening, and initial mechanism of action studies establish a robust foundation for its evaluation. Positive results from these initial in vitro assays would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives (e.g., thioethers, sulfoxides, sulfones) to optimize potency and selectivity.[1][12]

-

Target Identification: Employing techniques like kinase profiling or affinity chromatography to identify the specific molecular targets of the compound.

-

In Vivo Efficacy: Advancing the most promising lead compounds to preclinical animal models to evaluate their antitumor efficacy and safety profiles.

The unique combination of the 7-chloroquinoline core and a reactive thiol group makes this an exciting and unexplored area for the development of next-generation oncology therapeutics.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.

-

Saha, B., & Singh, S. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

-

an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. Retrieved from [Link]

- Review on recent development of quinoline for anticancer activities. (n.d.). Google Scholar.

-

Charris, J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. [Link]

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.

-

Bai, W. (2024). Protocol to develop a chemotherapy drug screening process by constructing a cancer prognostic model using public databases. STAR Protocols, 5(3), 103158. [Link]

-

Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved from [Link]

-

Apostol, G. N., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 16(5), 691. [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). PubMed. Retrieved from [Link]

-

SCREENING OF ANTI CANCER DRUGS. (n.d.). Slideshare. Retrieved from [Link]

-

Synthesis of 7-chloroquinolinyl-4-. (2025). ResearchGate. Retrieved from [Link]

-

Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. Retrieved from [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2023). PubMed. Retrieved from [Link]

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Google Scholar.

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.

-

Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]

-

Perković, I., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(22), 7793. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Retrieved from [Link]

Sources

- 1. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. ijmphs.com [ijmphs.com]

- 12. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Antimalarial Agents from 7-Chloroquinoline Derivatives

Introduction: The Enduring Legacy and Modern Evolution of 7-Chloroquinolines in Antimalarial Chemotherapy

The 7-chloroquinoline scaffold represents a cornerstone in the history of antimalarial drug discovery, with chloroquine (CQ) having served as a primary therapeutic for decades.[1] The rise of drug-resistant strains of Plasmodium falciparum, the most lethal species of the malaria parasite, has necessitated a renewed and innovative approach to the development of novel agents based on this privileged structure.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and optimization of 7-chloroquinoline derivatives as next-generation antimalarial agents.